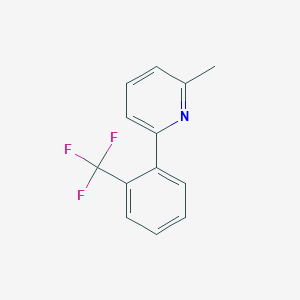
6-(2-Trifluoromethylphenyl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Trifluoromethylphenyl)-2-methylpyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its aromatic structure, which includes a pyridine ring substituted with a trifluoromethylphenyl group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Trifluoromethylphenyl)-2-methylpyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethyl-containing building blocks, which are then assembled into the desired pyridine structure .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method, which involves the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine, is commonly employed . This method is favored for its efficiency and cost-effectiveness in large-scale production.
化学反应分析
Types of Reactions
6-(2-Trifluoromethylphenyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
科学研究应用
6-(2-Trifluoromethylphenyl)-2-methylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(2-Trifluoromethylphenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain ion channels, such as the transient receptor potential ion channel TRPA1 . This inhibition is achieved through the binding of the compound to the pore domain of the ion channel, preventing its activation by chemical stimuli .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the position of substitution on the pyridine ring.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Trifluoromethylated Phenyl Compounds: Include compounds like fluoxetine and celecoxib, which have significant pharmaceutical applications.
Uniqueness
6-(2-Trifluoromethylphenyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the methyl group on the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic processes .
属性
CAS 编号 |
112432-95-8 |
|---|---|
分子式 |
C13H10F3N |
分子量 |
237.22 g/mol |
IUPAC 名称 |
2-methyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-5-4-8-12(17-9)10-6-2-3-7-11(10)13(14,15)16/h2-8H,1H3 |
InChI 键 |
RJBFWUGRAJOVGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















